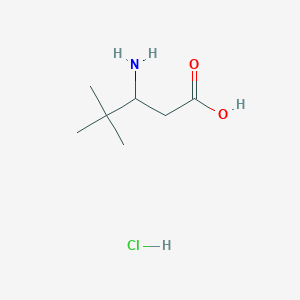

![molecular formula C18H20ClNO3 B2974290 N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide CAS No. 923752-67-4](/img/structure/B2974290.png)

N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

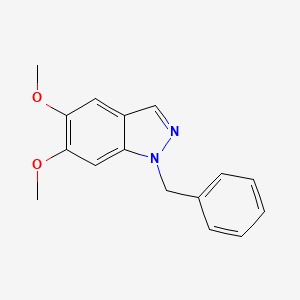

The compound “N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide” is likely an organic compound containing a benzyl group, a methoxy group, a chloro group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl and methoxy groups, the introduction of the chloro group, and the formation of the acetamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . The presence of the benzyl, methoxy, chloro, and acetamide groups would be expected to give characteristic signals in these spectra .Chemical Reactions Analysis

The compound’s reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule’s electron distribution, impacting its electrophilic substitution patterns.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, solubility, and crystalline structure . The compound’s chemical properties, such as its acidity/basicity and reactivity towards different reagents, would be influenced by the functional groups present in the molecule.科学的研究の応用

Anti-Tubercular Applications

This compound has been utilized in the synthesis of novel derivatives with promising anti-tubercular activity . These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL . The non-cytotoxic nature of these compounds against human cancer cell lines like HeLa further underscores their potential as anti-tubercular agents .

Antimicrobial Activity

Transition metal complexes derived from Schiff base ligands of this compound have been synthesized and evaluated for their antimicrobial activity . These complexes have shown considerable efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans . The molecular docking studies suggest that these complexes can bind effectively to microbial enzymes, inhibiting their function .

Antioxidant Properties

The synthesized metal complexes of this compound have also been tested for their antioxidant properties . They have demonstrated high potency in decolorizing the purple-colored solution of DPPH, indicating their potential as antioxidants . The Cu(II) complexes, in particular, were found to be the most potent with IC50 values in the 2.98 to 3.89 µM range .

Antimycobacterial Evaluation

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines synthesized from this compound were evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. This study highlights the compound’s role in the development of new alternatives for tuberculosis treatment .

Synthesis of Neurotrophic Compounds

The compound has been used in the first enantioselective total synthesis of neurotrophic (-)-talaumidin, indicating its utility in synthesizing compounds that could potentially aid in neurological research and therapy .

Chemical Intermediate in Organic Synthesis

As a chemical intermediate, this compound has been employed in various organic synthesis processes. For instance, it has been used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid, showcasing its versatility as a building block in complex organic molecules .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMMFVIWPCLLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)

![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2974228.png)